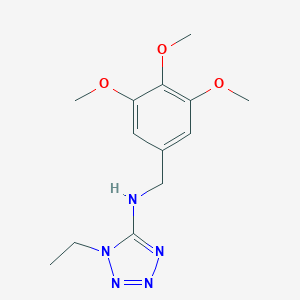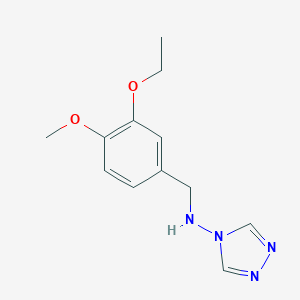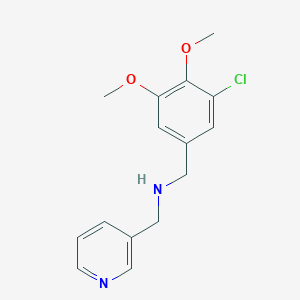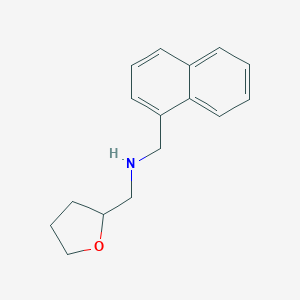![molecular formula C17H19N3O3S B276761 N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, also known as Elesclomol, is a synthetic small molecule that has been studied for its potential use as an anticancer agent. It has been found to have a unique mechanism of action that targets cancer cells specifically, making it a promising candidate for cancer treatment.
作用機序
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide's mechanism of action involves the induction of oxidative stress in cancer cells. It binds to copper ions and forms a complex that generates reactive oxygen species (ROS) within the cancer cell. These ROS cause damage to the cancer cell's DNA and other cellular components, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects in cancer cells. It induces the expression of genes involved in oxidative stress, DNA damage, and apoptosis. It also inhibits the activity of proteins involved in cell survival and proliferation, such as Akt and NF-κB.
実験室実験の利点と制限
One advantage of using N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for the study of N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and efficacy. Another direction is the investigation of its potential use in combination with other chemotherapy drugs or targeted therapies. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
合成法
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can be synthesized through a multi-step process involving the coupling of various chemical compounds. One such method involves the reaction of 4-ethylphenylboronic acid with 2,4-dichloro-5-(prop-2-en-1-yl)pyrimidine, followed by the addition of sodium sulfide and acetic acid. The resulting compound is then treated with acetic anhydride and acetic acid to yield N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, it has been found to induce apoptosis (cell death) in various cancer cell lines, including melanoma, pancreatic, and ovarian cancer. It has also been shown to enhance the efficacy of other chemotherapy drugs, such as paclitaxel and cisplatin.
特性
分子式 |
C17H19N3O3S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-[(4-hydroxy-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-3-5-13-15(22)19-17(20-16(13)23)24-10-14(21)18-12-8-6-11(4-2)7-9-12/h3,6-9H,1,4-5,10H2,2H3,(H,18,21)(H2,19,20,22,23) |
InChIキー |
BZFDYZGAOPGEKN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)O |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)




![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)


![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)